3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified biological activities.
Scientific Research Applications
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: Lacks the amino group, leading to different reactivity and biological activity.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological properties.
Uniqueness
3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its amino group provides a site for further functionalization, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2,8H2,(H,10,11) |
InChI Key |
RWLZVLRWZUUPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.